1,3-Dithiane, 2-(1-methyl-1-propenyl)-
Description
Historical Development and Strategic Importance of 1,3-Dithianes in Modern Organic Synthesis
The strategic importance of 1,3-dithianes in organic synthesis was prominently established through the pioneering work of E.J. Corey and Dieter Seebach in the 1960s. wikipedia.orgsynarchive.com Their development of what is now known as the Corey-Seebach reaction revolutionized the field by introducing a reliable method for the "umpolung" or polarity inversion of carbonyl groups. wikipedia.orgorganic-chemistry.org Traditionally, the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. The formation of a 1,3-dithiane (B146892) from an aldehyde, typically by reaction with 1,3-propanedithiol, masks the carbonyl functionality and, more importantly, renders the C-2 proton acidic. wikipedia.orgnih.gov
Deprotonation of the C-2 position with a strong base, such as n-butyllithium, generates a stabilized carbanion, a 2-lithio-1,3-dithiane. wikipedia.orgorganic-chemistry.org This species serves as a nucleophilic acyl anion equivalent, a synthetic tool that was previously inaccessible. youtube.comlibretexts.org This lithiated intermediate can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, unveiling a ketone or a more complex carbonyl-containing molecule. wikipedia.org
The strategic importance of this methodology lies in its ability to construct intricate molecular architectures. nih.gov It provides a robust platform for the synthesis of ketones, α-hydroxy ketones, 1,2-diketones, and other valuable organic compounds from simple aldehyde precursors. wikipedia.orgorganic-chemistry.org The stability of the dithiane group to a variety of reaction conditions further enhances its utility as both a protecting group and a reactive handle in multistep syntheses. organic-chemistry.org
The Umpolung Concept and its Application to 1,3-Dithiane, 2-(1-methyl-1-propenyl)- as an Acyl Anion Equivalent
The German term "umpolung" translates to "polarity inversion" and describes the reversal of the normal reactivity of a functional group. wikipedia.orgorganic-chemistry.org In the context of carbonyl chemistry, the electrophilic carbon atom is transformed into a nucleophilic one. dnmfaizpur.org The formation of a 1,3-dithiane from an aldehyde is a classic example of achieving this transformation. wikipedia.org The two sulfur atoms in the 1,3-dithiane ring are capable of stabilizing an adjacent negative charge through inductive effects and the use of their d-orbitals, thereby increasing the acidity of the C-2 proton. organic-chemistry.orgyoutube.com
The compound 1,3-Dithiane, 2-(1-methyl-1-propenyl)- is formed from the corresponding α,β-unsaturated aldehyde, tiglaldehyde (B44138) (2-methyl-2-butenal), and 1,3-propanedithiol. quimicaorganica.org The umpolung concept extends to this alkenyl-substituted dithiane, but with added complexity and synthetic potential. While the C-2 proton can be removed, the presence of the conjugated alkenyl group introduces the possibility of deprotonation at the γ-position (the methyl group attached to the double bond).
Deprotonation of 2-alkenyl-1,3-dithianes at the γ-position with a strong base leads to the formation of a resonance-stabilized allylic anion. This anion can then react with electrophiles, leading to γ-alkylation. Subsequent hydrolysis of the dithiane would yield an α,β-unsaturated ketone. This reactivity pattern showcases the versatility of the umpolung strategy, extending beyond a simple acyl anion equivalent to a more complex homoenolate equivalent.
Classification and General Reactivity Profiles of Alkenyl-Substituted 1,3-Dithianes
Alkenyl-substituted 1,3-dithianes can be broadly classified based on the substitution pattern of the alkenyl group. These include:
2-(Vinyl)-1,3-dithianes: Where the double bond is directly attached to the C-2 of the dithiane ring.
2-(Allyl)-1,3-dithianes: Where a methylene (B1212753) group separates the double bond from the dithiane ring.
2-(Substituted-alkenyl)-1,3-dithianes: Such as 1,3-Dithiane, 2-(1-methyl-1-propenyl)-, which have substituents on the double bond.
The general reactivity profile of these compounds is dominated by the acidity of the protons on the carbon atoms adjacent to the dithiane ring and within the alkenyl moiety. As mentioned previously, deprotonation can occur at the C-2 position of the dithiane ring or at the allylic positions of the alkenyl substituent.
A key reaction of 2-alkenyl-1,3-dithianes is the deprotonation at the γ-position, which leads to the formation of ketene (B1206846) dithioacetals upon reaction with electrophiles. uwindsor.ca For instance, the closely related compound 2-(1-propen-1-yl)-1,3-dithiane can be deprotonated to generate a crotyllithium species. This intermediate reacts with aldehydes at the γ-position to furnish the corresponding γ-adducts. uwindsor.ca This reactivity allows for the synthesis of complex molecules, such as certain insect pheromones. uwindsor.ca
The general reaction scheme for the γ-deprotonation and subsequent reaction with an aldehyde can be depicted as follows:
| Reactant | Reagent | Product |
|---|
Subsequent hydrolysis of the resulting dithiane can then unmask the carbonyl functionality, leading to the formation of a γ-hydroxy-α,β-unsaturated ketone. This two-step sequence highlights the power of alkenyl-substituted 1,3-dithianes as versatile building blocks in organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61685-41-4 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1,3-dithiane |
InChI |
InChI=1S/C8H14S2/c1-3-7(2)8-9-5-4-6-10-8/h3,8H,4-6H2,1-2H3 |
InChI Key |
FRDPWMUQDCPGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1SCCCS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dithiane, 2 1 Methyl 1 Propenyl and Its Derivatives
De Novo Synthesis of the 1,3-Dithiane (B146892), 2-(1-methyl-1-propenyl)- Framework
The creation of the 2-(1-methyl-1-propenyl)-1,3-dithiane structure is primarily achieved through the thioacetalization of an appropriate α,β-unsaturated aldehyde with 1,3-propanedithiol. This foundational reaction has been optimized through various catalytic and procedural enhancements to improve efficiency and align with green chemistry principles.
Formation from Substituted Aldehydes (e.g., Crotonaldehyde) and Dithiols
The direct synthesis of 2-(1-methyl-1-propenyl)-1,3-dithiane involves the reaction of crotonaldehyde (B89634) with 1,3-propanedithiol. uwindsor.ca This reaction is a classic example of thioacetalization, where the carbonyl carbon of the aldehyde is converted into a dithioacetal. wikipedia.org The process typically requires an acid catalyst to facilitate the condensation and subsequent cyclization, forming the stable six-membered dithiane ring. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the loss of water to yield the final product. wikipedia.org
The general mechanism involves the protonation of the carbonyl oxygen of crotonaldehyde, which activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups of 1,3-propanedithiol. The resulting hemithioacetal then undergoes an intramolecular reaction where the second thiol group attacks the protonated hydroxyl group, leading to cyclization and elimination of a water molecule to form the 1,3-dithiane ring.
Catalytic Approaches in Thioacetalization for Enhanced Efficiency
To improve the rate and yield of thioacetalization, a wide array of catalysts has been investigated. These catalysts can be broadly categorized as Brønsted or Lewis acids. organic-chemistry.org The chemoselective thioacetalization of α,β-unsaturated aldehydes like crotonaldehyde can be efficiently achieved using these catalytic systems. organic-chemistry.orgorganic-chemistry.org
Several modern catalytic systems offer mild conditions, high yields, and short reaction times. For instance, lithium bromide (LiBr) has been used for the chemoselective dithioacetalization of α,β-unsaturated aldehydes under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Other effective catalysts include iodine, hafnium trifluoromethanesulfonate (B1224126), and yttrium triflate, which can be used in catalytic amounts. organic-chemistry.orgorganic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has also been demonstrated as a highly efficient and reusable catalyst for dithiane formation. organic-chemistry.org
| Catalyst | Category | Key Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | Versatility, used with silica gel to remove water. | organic-chemistry.orgscribd.com |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Brønsted Acid | Highly selective, effective under solvent-free conditions. | organic-chemistry.orgorganic-chemistry.org |
| Perchloric acid on silica gel (HClO₄-SiO₂) | Brønsted Acid (Solid Support) | Extremely efficient, reusable, solvent-free conditions. | organic-chemistry.org |
| Yttrium triflate (Y(OTf)₃) | Lewis Acid | Achieves high chemoselectivity for aldehydes. | organic-chemistry.org |
| Hafnium trifluoromethanesulfonate (Hf(OTf)₄) | Lewis Acid | Mild conditions, tolerates sensitive functional groups. | organic-chemistry.orgorganic-chemistry.org |
| Praseodymium triflate (Pr(OTf)₃) | Lewis Acid | Efficient and recyclable catalyst. | organic-chemistry.org |
| Lithium Bromide (LiBr) | Lewis Acid / Salt | Effective under solvent-free, neutral conditions. | organic-chemistry.orgorganic-chemistry.org |
| Iodine (I₂) | Lewis Acid | Mild reaction conditions. | organic-chemistry.orgorganic-chemistry.org |
Green Chemistry Principles in Synthetic Protocol Development
Modern synthetic chemistry places a strong emphasis on environmentally benign procedures. In the context of dithiane synthesis, this translates to the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods.
Several of the aforementioned catalytic systems align with green chemistry principles. The use of catalysts like tungstophosphoric acid, LiBr, and HClO₄-SiO₂ under solvent-free conditions significantly reduces volatile organic waste. organic-chemistry.orgorganic-chemistry.org The reusability of solid-supported catalysts such as HClO₄-SiO₂ and other heterogeneous catalysts like tungstate (B81510) sulfuric acid further enhances the green credentials of the synthesis. organic-chemistry.orgresearchgate.net An electrochemical approach for thioacetalization under neutral conditions has also been developed, presenting a versatile and green protocol by avoiding the use of acid catalysts and potentially toxic solvents. rsc.orgrsc.org These methods not only minimize environmental impact but also often simplify product isolation and purification. organic-chemistry.org
Functionalization and Derivatization at the 2-Position of 1,3-Dithiane, 2-(1-methyl-1-propenyl)-
The true synthetic power of the 1,3-dithiane moiety lies in its ability to undergo "umpolung," or polarity inversion. The C2 carbon, which is electrophilic in the parent aldehyde, becomes nucleophilic after deprotonation, enabling a host of carbon-carbon bond-forming reactions. wikipedia.orgquimicaorganica.org
Regioselective Deprotonation and Metalation Strategies
The hydrogen atom at the C2 position of the 1,3-dithiane ring is acidic (pKa ≈ 31) enough to be removed by a strong base. youtube.com The most common reagent for this purpose is n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF), typically at low temperatures (-78 to -20 °C). uwindsor.caresearchgate.net This deprotonation generates a highly stabilized carbanion, a 2-lithio-1,3-dithiane derivative. youtube.comresearchgate.net The stability of this anion is attributed to the polarizability of the adjacent sulfur atoms and the potential involvement of their d-orbitals. youtube.comscribd.com
For 2-substituted dithianes, such as the target molecule, more potent bases like tert-butyllithium (B1211817) (t-BuLi) or the addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA) may be required to achieve efficient deprotonation. uwindsor.ca The metalation of 2-(1-propen-1-yl)-1,3-dithiane generates a crotyllithium species, which is a versatile nucleophile for further reactions. uwindsor.ca
Electrophilic Trapping Reactions
The 2-lithio-1,3-dithiane anion is a potent nucleophile that readily reacts with a wide variety of electrophiles. scribd.comquimicaorganica.org This reactivity forms the basis of the Corey-Seebach reaction, allowing the dithiane to function as an acyl anion equivalent. wikipedia.org
| Electrophile | Resulting Product Type (after hydrolysis) | Reference |
|---|---|---|
| Alkyl Halides (e.g., R-Br, R-I) | Ketones | uwindsor.ca |
| Arenesulfonates | Ketones | organic-chemistry.org |
| Epoxides | β-Hydroxy ketones | youtube.comscribd.com |
| Aldehydes/Ketones | α-Hydroxy ketones | youtube.comscribd.com |
| Nitriles | 1,2-Diketones | scribd.com |
| Carbon Dioxide (CO₂) | α-Keto carboxylic acids | youtube.com |
Specifically for the lithiated derivative of 2-(1-methyl-1-propenyl)-1,3-dithiane, reactions with electrophiles such as aldehydes have been shown to proceed at the γ-position of the crotyl system. uwindsor.ca This regioselectivity has been exploited in the synthesis of natural products, demonstrating the utility of this dithiane derivative as a linchpin for complex molecule construction. uwindsor.ca Subsequent hydrolysis of the resulting dithiane adduct, often using mercuric salts or other methods, regenerates a carbonyl group, unveiling the final functionalized product. youtube.com
Alkylation with Alkyl Halides and Related Electrophiles
The deprotonation of 2-substituted-1,3-dithianes, typically with a strong base such as n-butyllithium, generates a nucleophilic carbanion that readily participates in alkylation reactions. In the case of allylic dithianes like 1,3-dithiane, 2-(1-methyl-1-propenyl)-, the resulting anion is an ambident nucleophile, with potential for reaction at the α- or γ-position.
Research has shown that the site of alkylation is highly dependent on the nature of the electrophile and the reaction conditions. While simple alkyl halides often lead to a mixture of products, the regioselectivity can be controlled. For instance, the lithium anion of the structurally similar (E)-2-(2-methylbut-2-en-1-yl)-1,3-dithiane has been shown to undergo highly regioselective γ-alkylation. uwindsor.ca This suggests that the anion of 1,3-dithiane, 2-(1-methyl-1-propenyl)- would exhibit similar reactivity, favoring attack at the carbon remote from the dithiane ring.
Arenesulfonates of primary alcohols have also been demonstrated to be effective electrophiles for the alkylation of 2-lithio-1,3-dithianes, providing the corresponding 2-alkyl derivatives in high yields. organic-chemistry.org This method offers an alternative to traditional alkyl halides.
Table 1: Representative Alkylation Reactions of Lithiated Dithianes
| Dithiane Derivative | Electrophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | Benzyl bromide | n-BuLi | THF | -20 to 20 | 2-Benzyl-2-phenyl-1,3-dithiane | 95 | General |
| 1,3-Dithiane | n-Octyl benzenesulfonate | n-BuLi | THF | 25 | 2-(n-Octyl)-1,3-dithiane | 85 | organic-chemistry.org |
Addition to Carbonyl Compounds (Aldehydes, Ketones) and Epoxides
The lithiated anion of 1,3-dithiane, 2-(1-methyl-1-propenyl)- is a potent nucleophile for addition to a wide range of carbonyl compounds and epoxides. These reactions are fundamental in the construction of more complex molecular architectures.
Addition to Aldehydes and Ketones: The reaction of the dithiane anion with aldehydes and ketones typically proceeds via a 1,2-addition pathway to the carbonyl carbon, yielding a hydroxyalkylated dithiane. The regioselectivity of this addition, particularly with allylic dithiane anions, is of significant interest. Studies on related systems indicate that the reaction often occurs at the α-position relative to the dithiane ring, especially with aldehydes. However, the regioselectivity can be influenced by steric factors and the presence of additives.
Addition to Epoxides: Epoxides undergo ring-opening upon nucleophilic attack by the dithiane anion. This reaction provides a convenient route to γ-hydroxy dithianes. The attack generally occurs at the less sterically hindered carbon of the epoxide ring.
Table 2: Addition Reactions of Lithiated Dithianes to Carbonyls and Epoxides
| Dithiane Derivative | Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1,3-Dithiane | Benzaldehyde | n-BuLi | THF | -78 to 0 | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 85 | General |
| 1,3-Dithiane | Cyclohexene oxide | n-BuLi | THF | -25 to 25 | 2-(2-Hydroxycyclohexyl)-1,3-dithiane | 81 | General |
Reactions with Acyl Halides and Iminium Salts
Acylation: The reaction of lithiated dithianes with acylating agents, such as acyl chlorides, provides a direct route to α-keto dithianes. This transformation is a key step in the synthesis of 1,2-dicarbonyl compounds, as the dithiane moiety can be subsequently hydrolyzed to reveal the ketone functionality. Careful control of reaction conditions is often necessary to prevent side reactions, such as multiple additions to the initially formed ketone.
Carbon-Carbon Bond Forming Reactions Beyond Simple Alkylation
Allylic Dithiane Anions and Their Reactivity (e.g., Crotyllithium Compounds)
The anion of 1,3-dithiane, 2-(1-methyl-1-propenyl)- is a classic example of an allylic anion, analogous to a crotyllithium reagent. The deprotonation can occur at the carbon adjacent to the dithiane ring (α-position) or at the terminal methyl group of the propenyl chain (γ-position), leading to a delocalized anionic species. The regioselectivity of its reactions with electrophiles is a subject of considerable synthetic interest.
The position of attack is influenced by several factors, including the nature of the electrophile, the solvent, the counterion, and the temperature. In many cases, particularly with sterically demanding electrophiles or in reactions under thermodynamic control, the reaction occurs preferentially at the less substituted γ-position. This "vinologous" reactivity makes these anions valuable as homoenolate equivalents.
Conjugate Addition Reactions to Activated Olefins
A significant application of the allylic dithiane anion is its participation in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other activated olefins. This reaction allows for the formation of a carbon-carbon bond at the β-position of the Michael acceptor.
Crucially, research has demonstrated that the lithium anion derived from the dithiane of (E)-2-methyl-2-butenal, a compound structurally very similar to the target molecule, undergoes a highly regioselective Michael addition to 2-cyclopentenone, reacting exclusively at the γ-position. uwindsor.ca This provides strong evidence that the anion of 1,3-dithiane, 2-(1-methyl-1-propenyl)- will also act as a γ-nucleophile in conjugate additions, leading to the formation of a new carbon-carbon bond at the terminal carbon of the propenyl chain.
Table 3: Conjugate Addition of a Related Allylic Dithiane Anion
| Dithiane Anion | Michael Acceptor | Product of γ-Addition | Yield (%) | Reference |
| Lithium salt of 2-((E)-2-methylbut-2-en-1-yl)-1,3-dithiane | 2-Cyclopentenone | 3-(1-(1,3-Dithian-2-yl)prop-1-en-2-yl)cyclopentan-1-one | 87 (after trapping with allyl bromide) | uwindsor.ca |
Radical Addition and Coupling Pathways
While the ionic reactivity of dithiane anions is well-established, the involvement of 1,3-dithiane derivatives in radical reactions offers alternative pathways for bond formation. Radical reactions can be initiated photochemically or with radical initiators.
For instance, photoredox catalysis can be employed to generate a 1,3-dithiane radical from a dithiane-2-carboxylic acid, which can then participate in conjugate additions to Michael acceptors. organic-chemistry.org This suggests the potential for generating a radical from 1,3-dithiane, 2-(1-methyl-1-propenyl)- or its derivatives, which could then engage in various radical-mediated transformations.
Furthermore, oxidative coupling methods under metal-free conditions can lead to the formation of β-ketodithianes through a radical coupling pathway. organic-chemistry.org These approaches highlight the versatility of dithiane derivatives beyond traditional two-electron chemistry.
Stereocontrolled Synthesis of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- Derivatives
Achieving stereocontrol in the synthesis of 2-(1-methyl-1-propenyl)-1,3-dithiane derivatives requires careful consideration of the diastereoselectivity and enantioselectivity of the synthetic route, as well as control over the geometry of the carbon-carbon double bond.
Diastereoselective Approaches in Compound Formation and Subsequent Transformations
Diastereoselective strategies are crucial for controlling the relative stereochemistry of newly formed chiral centers. In the context of 2-substituted 1,3-dithianes, this is often achieved by the addition of a 2-lithio-1,3-dithiane species to a chiral electrophile, such as an aldehyde or ketone. The inherent stereochemistry of the electrophile directs the approach of the dithiane nucleophile, leading to the preferential formation of one diastereomer over another.
For the synthesis of derivatives of 1,3-dithiane, 2-(1-methyl-1-propenyl)-, a potential diastereoselective approach involves the reaction of 2-lithio-1,3-dithiane with a chiral α,β-unsaturated carbonyl compound. For instance, addition to a chiral analogue of but-2-enal could establish a new stereocenter at the carbon bearing the dithiane ring. The facial selectivity of this addition would be dictated by the existing stereocenter in the electrophile.
Subsequent transformations of the resulting adduct must also proceed with high diastereoselectivity. For example, reduction of a ketone or modification of a hydroxyl group must be performed under conditions that preserve or enhance the desired diastereomeric ratio. The choice of reagents and reaction conditions is paramount in achieving this control. While specific data for the target compound is scarce, studies on similar systems provide valuable insights. For example, the addition of 2-lithio-1,3-dithiane to chiral aldehydes has been shown to proceed with high diastereoselectivity, often governed by Felkin-Anh or chelation-controlled models.
Table 1: Illustrative Diastereoselective Additions of 2-Lithio-1,3-dithianes to Chiral Aldehydes
| Aldehyde | Dithiane Derivative | Conditions | Diastereomeric Ratio (d.r.) |
| (R)-2-Phenylpropanal | 2-Lithio-1,3-dithiane | THF, -78 °C | >95:5 |
| (S)-2-Methylbutanal | 2-Lithio-1,3-dithiane | THF, -78 °C | 90:10 |
| Chiral α-alkoxy aldehyde | 2-Lithio-1,3-dithiane | THF, -78 °C, with MgBr₂ | >98:2 (chelation control) |
Enantioselective Methodologies Utilizing Chiral Catalysts and Auxiliaries
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts or chiral auxiliaries.
Chiral Catalysts: A chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. For the synthesis of 2-substituted 1,3-dithianes, enantioselective addition of 2-lithio-1,3-dithiane to prochiral electrophiles can be mediated by chiral ligands. For instance, the addition to aldehydes in the presence of chiral diamines like (-)-sparteine (B7772259) or its analogues can induce significant enantioselectivity. While a direct application to the synthesis of 2-(1-methyl-1-propenyl)-1,3-dithiane is not explicitly reported, this methodology represents a promising avenue.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. In the context of dithiane chemistry, a chiral auxiliary could be attached to the dithiane ring itself or to the electrophile. For example, a dithiane derived from a chiral diol could be used. Alternatively, the reaction of an achiral 2-lithio-1,3-dithiane with an electrophile bearing a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, can lead to high levels of diastereoselectivity, which upon removal of the auxiliary, yields an enantiomerically enriched product. researchgate.netsfu.caresearchgate.netwikipedia.org
Table 2: Enantioselective Addition of 2-Lithio-1,3-dithiane to Aldehydes
| Aldehyde | Chiral Ligand/Auxiliary | Conditions | Enantiomeric Excess (e.e.) |
| Benzaldehyde | (-)-Sparteine | Toluene, -78 °C | Up to 98% |
| Cinnamaldehyde | Chiral Bis(oxazoline) Ligand | THF, -78 °C | Up to 95% |
| Prochiral α,β-unsaturated ester with Evans auxiliary | 2-Lithio-1,3-dithiane | THF, -78 °C | >99% d.r. (leading to high e.e. after auxiliary removal) |
Note: This table represents the state-of-the-art for enantioselective dithiane additions and suggests potential strategies for the target compound.
Control of Alkene Stereoisomerism (E/Z Configuration of the Propenyl Moiety)
The stereochemistry of the 1-methyl-1-propenyl group, specifically the E/Z configuration of the double bond, is a critical aspect of the synthesis. Several reliable methods exist for the stereoselective formation of alkenes, which can be adapted for the synthesis of the target compound.
One of the most powerful methods for controlling alkene geometry is the Wittig reaction and its modifications. The reaction of a phosphorus ylide with an aldehyde or ketone can lead to the formation of either the E or Z alkene, depending on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, is another excellent method for the stereoselective synthesis of alkenes, typically with a strong preference for the E-isomer. nih.govchemrxiv.org However, modifications of the phosphonate reagent, such as the Still-Gennari modification, can provide high selectivity for the Z-isomer. nih.gov
To synthesize 2-(1-methyl-1-propenyl)-1,3-dithiane, one could envision a strategy where 2-formyl-1,3-dithiane is reacted with an appropriate phosphorus ylide or phosphonate. Alternatively, a dithiane-containing phosphonate could be reacted with propanal. The choice of reagents and reaction conditions would be critical in determining the E/Z ratio of the resulting product.
Table 3: Stereoselective Olefination Reactions for Alkene Synthesis
| Olefination Method | Reactants | Typical Selectivity |
| Wittig (unstabilized ylide) | Aldehyde + Alkyltriphenylphosphonium salt | Z-selective |
| Wittig (stabilized ylide) | Aldehyde + (Carboalkoxymethylene)triphenylphosphorane | E-selective |
| Horner-Wadsworth-Emmons | Aldehyde + Triethyl phosphonoacetate | E-selective |
| Still-Gennari HWE | Aldehyde + Bis(trifluoroethyl)phosphonoacetate | Z-selective |
Note: This table provides a general overview of the expected stereochemical outcomes of common olefination reactions.
Application of "Inhibition of Resonance Delocalization (IRD)" for Stereospecificity
The concept of "Inhibition of Resonance Delocalization" (IRD) refers to situations where steric or geometric constraints prevent a molecule or an intermediate from adopting the planar conformation necessary for effective resonance stabilization. This can have profound effects on the reactivity and stereochemical outcome of a reaction.
In the context of carbanion chemistry, resonance stabilization is a key factor in determining the acidity of C-H bonds and the stability of the resulting carbanion. libretexts.orgcurlyarrows.com For a carbanion adjacent to a π-system, such as a carbonyl group or an aromatic ring, delocalization of the negative charge requires overlap of the p-orbital of the carbanionic carbon with the π-system. If steric hindrance forces the molecule into a conformation where this orbital overlap is poor, the resonance stabilization is diminished.
While there is no direct literature describing the application of IRD to the stereospecific synthesis of 2-(1-methyl-1-propenyl)-1,3-dithiane, one can speculate on its potential role. For instance, in a highly congested dithiane derivative, the bulky substituents could restrict the rotation around certain bonds, thereby influencing the conformation of a reactive intermediate, such as a lithiated species. This conformational locking could, in turn, dictate the facial selectivity of a subsequent reaction, leading to a high degree of stereospecificity. The triphenylmethyl carbanion serves as a classic example where steric hindrance prevents the phenyl rings from being coplanar, thus inhibiting optimal resonance delocalization. youtube.comstackexchange.com A similar principle could be at play in a sterically demanding dithiane system, although further research is needed to explore this possibility.
Mechanistic Investigations and Reaction Dynamics of 1,3 Dithiane, 2 1 Methyl 1 Propenyl
Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of 1,3-dithianes is characterized by the diverse nature of the intermediates that can be formed, ranging from carbanions to carbocations and radicals. Understanding these pathways is essential for harnessing their synthetic potential.
Detailed Analysis of Carbanion Formation and Stabilization through d-Orbital Participation
The most characteristic reaction of 2-substituted 1,3-dithianes is the deprotonation of the C2 carbon atom by a strong base, such as n-butyllithium, to form a potent carbon nucleophile. youtube.comyoutube.com The acidity of the C2 proton (pKa ≈ 31) is significantly enhanced compared to a typical alkane C-H bond, a direct consequence of the adjacent sulfur atoms. youtube.com
Upon deprotonation, a 2-lithio-1,3-dithiane carbanion is generated. scribd.com The stability of this anion is traditionally attributed to the delocalization of the negative charge into the vacant 3d-orbitals of the two sulfur atoms. scribd.com This model posits an overlap between the carbon-based lone pair orbital and the larger d-orbitals of sulfur, which disperses the electron density and stabilizes the conjugate base.
More recent computational studies, however, provide a refined understanding of this stabilization. Density functional theory (DFT) calculations on 2-lithio-1,3-dithiane suggest that while d-orbital involvement may play a minor role, a more significant contribution comes from hyperconjugation. acs.org Specifically, the stabilization arises from an nC → σS-C interaction, where the high-lying nonbonding orbital of the carbanion (nC) donates electron density into the low-lying antibonding orbital (σ) of the adjacent sulfur-carbon bonds. acs.org This interaction, along with the inherent polarizability of sulfur, effectively delocalizes the negative charge. youtube.com
These computational studies also reveal a strong energetic preference for the equatorial orientation of the C-Li bond over the axial position, which is destabilized by repulsive interactions between the carbon lone pair and the lone pairs on the sulfur atoms. acs.org
| Compound | Axial Isomer | Equatorial Isomer | Calculated Energy Difference (kcal·mol⁻¹) |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | 1-Li-ax | 1-Li-eq | 14.2 |
| 2-Lithio-2-phenyl-1,3-dithiane | 2-Li-ax | 2-Li-eq | 4.10 |
Pathways Involving Carbocationic and Radical Intermediates (e.g., Thionium (B1214772) Ions)
While carbanionic chemistry dominates dithiane reactivity, pathways involving cationic and radical intermediates are crucial, particularly in deprotection and oxidation reactions.
Thionium Ions: Thionium ions, characterized by a positively charged, dicoordinate sulfur atom, are key intermediates in Pummerer-type reactions and the hydrolysis of dithianes. nih.govresearchgate.net The cleavage of the dithiane moiety to regenerate the parent carbonyl compound often proceeds through intermediates that can be conceptually related to thionium ions. For instance, oxidative hydrolysis using reagents like N-halosuccinimides involves electrophilic attack on a sulfur atom, which facilitates the eventual C-S bond cleavage and formation of the carbonyl group. acs.org
Radical Intermediates: Dithianes can also react through radical pathways. Photodeprotection in the presence of a sensitizer (B1316253) demonstrates a mechanism involving a dithiane radical cation. acs.org In this process, an electron is transferred from the dithiane to a triplet sensitizer. acs.org This results in the formation of a dithiane radical cation, which can undergo rapid, unimolecular C-S bond fragmentation to form a distonic radical cation—an intermediate where the charge and radical centers are separated. acs.org This fragmentation is a key step that precedes the reaction with oxygen and subsequent conversion back to the carbonyl compound. acs.org
Electron Transfer Mechanisms in Dithiane Reactivity
Beyond photochemistry, single electron transfer (SET) mechanisms have been identified in ground-state reactions of dithiane anions. The reaction between 1,3-dithianyllithium and certain electrophiles, such as alkyl iodides, is proposed to proceed, at least in part, via a SET pathway. acs.orguwindsor.ca
This mechanism involves the transfer of a single electron from the nucleophilic dithianyl anion to the alkyl iodide. This transfer generates a dithianyl radical and an alkyl iodide radical anion. The radical anion then rapidly fragments into an alkyl radical and an iodide ion. Finally, the dithianyl radical and the alkyl radical couple to form the C-C bond of the product. This pathway competes with the classical polar, SN2-type mechanism, and its prevalence can be influenced by factors like the reduction potential of the electrophile and the reaction conditions.
Factors Governing Regioselectivity and Chemoselectivity
The synthetic utility of 1,3-Dithiane (B146892), 2-(1-methyl-1-propenyl)- is critically dependent on the ability to control where and how it reacts. This involves navigating the challenges of regioselectivity in its allylic system and achieving chemoselectivity in the presence of other reactive sites.
Control of Reaction Site Preference (α- vs. γ-Attack in Allylic Systems)
Deprotonation of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- at the C2 position generates a vinylogous dithiane anion. This allylic anion is a resonance-stabilized species with two potential nucleophilic sites: the α-carbon (the original C2 of the dithiane ring) and the γ-carbon (the terminal methyl group of the propenyl chain).
The regiochemical outcome of its reaction with an electrophile (E+) is determined by a delicate balance of electronic, steric, and reaction-condition-dependent factors, analogous to principles governing vinylogous enolates. researchgate.net
Hard and Soft Acid-Base (HSAB) Principle: The negative charge is often considered to be more concentrated and "harder" at the α-carbon, while it is more delocalized and "softer" at the γ-carbon. According to the HSAB principle, hard electrophiles (e.g., protons, aldehydes) are expected to react preferentially at the harder α-site, while softer electrophiles (e.g., Michael acceptors, some alkyl halides) may favor the softer γ-site.
Steric Hindrance: The α-position is sterically more encumbered due to the flanking sulfur atoms and the six-membered ring structure. Bulky electrophiles will preferentially attack the less hindered γ-position to minimize steric repulsion.
Counterion and Solvent: The nature of the counterion (e.g., Li+) and its coordination state, which is influenced by the solvent, can significantly impact regioselectivity. In non-polar solvents, the lithium cation may coordinate more tightly to the α-carbanion, potentially directing electrophiles to that site. The addition of coordinating solvents or additives like HMPA can create a more "naked" anion, potentially shifting the preference.
Thermodynamic vs. Kinetic Control: Reaction at the less substituted γ-position often leads to the thermodynamically more stable, more substituted double bond in the product (thermodynamic control). In contrast, reaction at the α-position, which may be the site of higher charge density, can be the kinetically favored pathway, especially at low temperatures.
| Factor | Favors α-Attack | Favors γ-Attack |
|---|---|---|
| Electrophile Nature (HSAB) | Hard Electrophiles (e.g., R-CHO) | Soft Electrophiles (e.g., Michael acceptors) |
| Sterics | Small Electrophiles | Bulky Electrophiles |
| Control | Kinetic Control (low temperature) | Thermodynamic Control (higher temperature) |
| Solvent | Non-coordinating solvents | Coordinating solvents (e.g., HMPA) |
Selective Reactivity in the Presence of Diverse Functional Groups
The carbanion derived from 1,3-dithiane exhibits remarkable chemoselectivity, reacting preferentially with certain functional groups over others. This selectivity is a cornerstone of its use in complex molecule synthesis. scribd.comorganic-chemistry.org
The dithiane anion is a strong, yet relatively soft, nucleophile. It reacts readily with highly electrophilic functional groups but is often unreactive towards less electrophilic ones. scribd.com
Aldehydes vs. Ketones: The anion shows a high preference for reaction with aldehydes over ketones, which are sterically more hindered and electronically less reactive. This allows for the selective formylation or acylation of a molecule containing both functional groups.
Epoxides: Dithiane anions efficiently open epoxide rings via nucleophilic attack at the least substituted carbon, providing a route to γ-hydroxy carbonyl compounds after deprotection. scribd.comscribd.com
Acid Chlorides and Nitriles: Reactions with acid chlorides and nitriles are also possible, leading to the formation of α-keto dithianes and, after hydrolysis, 1,2-dicarbonyl compounds. scribd.com
Esters and Amides: Under typical conditions where dithiane anions are generated and used (e.g., n-BuLi in THF at low temperatures), they are generally unreactive towards esters and amides. This allows for transformations on other parts of a molecule without affecting these common functional groups.
This predictable hierarchy of reactivity makes the dithiane anion a valuable tool for selectively constructing C-C bonds in multifunctional substrates.
Mechanistic Aspects of Dithiane Cleavage and Functional Group Interconversion
The cleavage of the 1,3-dithiane ring, often referred to as deprotection or dethioacetalization, is a critical transformation that regenerates the parent carbonyl group. Additionally, the unique reactivity of the dithiane moiety allows for its direct conversion into other valuable functional groups. These transformations proceed through distinct mechanistic pathways depending on the reagents and conditions employed.
Oxidative and Photolytic Deprotection Mechanisms
Deprotection of the dithiane group to reveal the corresponding ketone, 3-penten-2-one, can be achieved under oxidative or photolytic conditions, each proceeding through a unique mechanistic cascade.
Oxidative Deprotection Mechanisms
Oxidative methods for dithiane cleavage are numerous and generally involve an initial interaction of an oxidant with one of the sulfur atoms.
A common two-step strategy involves the selective oxidation of the dithiane to its corresponding monosulfoxide. This transformation activates the ring, making it highly susceptible to acid-catalyzed hydrolysis. The mechanism for this subsequent cleavage involves protonation of the sulfoxide (B87167) oxygen, which enhances the leaving group ability of the sulfenate group. This is followed by a ring-opening step to form a sulfur-stabilized carbenium ion, which is then readily attacked by water to ultimately yield the carbonyl compound thieme-connect.de. The rate of this hydrolysis is enhanced by substituents that can stabilize the intermediate carbenium ion thieme-connect.de.
Direct oxidative cleavage can be accomplished with a variety of reagents. Hypervalent iodine compounds, such as bis(trifluoroacetoxy)iodobenzene, are effective for this transformation, particularly for sensitive substrates like alkaloids organic-chemistry.org. The mechanism is believed to involve initial coordination of the iodine(III) reagent to a sulfur atom, followed by nucleophilic attack by water and subsequent fragmentation to the ketone. Other reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also efficiently convert dithianes to their parent carbonyl compounds organic-chemistry.org.
| Reagent | Typical Conditions | Mechanistic Feature |
|---|---|---|
| tert-Butyl Hydroperoxide, then Acid | Two steps: 1. Oxidation (e.g., t-BuOOH) 2. Acidic Hydrolysis (e.g., H₃O⁺) | Proceeds via a 1,3-dithiane-1-oxide intermediate, which facilitates ring opening thieme-connect.de. |
| Bis(trifluoroacetoxy)iodobenzene | MeCN/H₂O | Oxidative hydrolysis, effective for complex and labile molecules organic-chemistry.org. |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN/H₂O | Likely involves single-electron transfer from the sulfur atom to DDQ organic-chemistry.org. |
| Hydrogen Peroxide / Iodine | H₂O, SDS (micellar catalysis) | Aqueous H₂O₂ activated by a catalytic amount of iodine lookchem.com. |
Photolytic Deprotection Mechanisms
Photolytic deprotection offers a mild alternative for cleaving the dithiane ring, proceeding through a radical-ion mechanism. Detailed mechanistic studies on 2-aryl-1,3-dithianes, which provide a model for other 2-substituted dithianes, have elucidated the key steps of this process acs.orgconicet.gov.ar.
The reaction is initiated by irradiating the dithiane in the presence of a triplet photosensitizer, such as a thiapyrylium salt. The core of the mechanism involves a very fast single-electron transfer (SET) from one of the sulfur atoms of the dithiane to the excited triplet state of the sensitizer. This generates a dithiane radical cation acs.orgconicet.gov.ar.
This radical cation is highly unstable and undergoes rapid, unimolecular C–S bond cleavage. This fragmentation step is a key feature of the mechanism and results in the formation of a distonic radical cation—a species where the charge and radical centers are separated acs.orgconicet.gov.ar. The reaction requires the presence of molecular oxygen. The electron transferred to the sensitizer is subsequently passed to O₂, forming the superoxide (B77818) radical anion (O₂•⁻). This superoxide anion is the crucial species that drives the deprotection by reacting with the distonic radical cation, ultimately leading to the formation of the carbonyl compound and non-carbonyl byproducts acs.orgconicet.gov.ar.
| Experimental Observation | Mechanistic Implication |
|---|---|
| Reaction requires molecular oxygen. | Oxygen acts as the ultimate electron acceptor to form superoxide. |
| Reaction is inhibited by superoxide traps (e.g., p-benzoquinone). | Confirms the central role of the superoxide radical anion in the deprotection cascade. |
| Reaction in H₂¹⁸O does not result in an ¹⁸O-labeled carbonyl product. | Indicates the carbonyl oxygen atom originates from molecular oxygen/superoxide, not the water solvent. |
| Laser flash photolysis shows rapid formation and decay of the dithiane radical cation. | Supports a fast initial electron transfer followed by a favorable unimolecular fragmentation pathway (C–S cleavage). |
Ring Expansion and Skeletal Rearrangement Reaction Mechanisms
While less common than cleavage, the 1,3-dithiane ring and its substituents can undergo ring expansion and skeletal rearrangements under specific conditions.
One notable example of a skeletal rearrangement involving a dithiane derivative is the 1,4-Brook rearrangement . This reaction is prominent in 2-silyl-1,3-dithianes. Upon deprotonation at the C2 position to form the 2-lithio-1,3-dithiane, the resulting carbanion can add to an epoxide. The subsequent addition of a polar-aprotic solvent like HMPA can trigger a solvent-controlled 1,4-rearrangement where the silyl (B83357) group migrates from the carbon atom of the original dithiane ring to the newly formed oxyanion, creating a new distal carbanion organic-chemistry.org. This constitutes a significant skeletal rearrangement, enabling further functionalization at a different position.
For a substrate like 1,3-Dithiane, 2-(1-methyl-1-propenyl)-, the alkenyl side chain introduces possibilities for rearrangements. Deprotonation of the allylic methyl group could potentially occur, although the C2 proton of the dithiane ring is significantly more acidic (pKa ≈ 31) organic-chemistry.org. However, generation of the 2-lithio derivative of 2-(1-propen-1-yl)-1,3-dithiane has been shown to create a crotyllithium-type reagent, which can react with electrophiles at the γ-position relative to the sulfur atoms uwindsor.ca. This demonstrates the potential for allylic transpositions and rearrangements in the side chain, which are fundamental types of skeletal rearrangements.
Ring expansion reactions of the dithiane core itself are also known, though they typically require specific substrates and promoters. For instance, certain dithiane derivatives can undergo enantioselective ring expansion when treated with specific chiral acids, proceeding through intermediates that allow for the insertion of atoms into the ring structure researchgate.net.
Conversion to Other Functional Groups (e.g., 1,1-Difluoromethyl Alkanes, Orthoesters)
The 1,3-dithiane group is not merely a protecting group but also a versatile functional handle that can be directly converted into other functionalities without proceeding through the parent carbonyl.
Conversion to 1,1-Difluoromethyl Alkanes
The dithiane moiety can be transformed into a 1,1-difluoromethyl group (CHF₂) in a direct oxidative fluorination reaction. Treatment of 2-alkyl-1,3-dithianes with bromine trifluoride (BrF₃) effectively replaces the two C-S bonds with two C-F bonds organic-chemistry.orgorganic-chemistry.org. The reaction is proposed to proceed via complexation of the electrophilic fluorinating agent with the sulfur atoms. This facilitates a nucleophilic-like delivery of fluoride (B91410) to the C2 carbon, with the sulfur atoms ultimately being displaced. This method provides a powerful way to introduce the biologically important difluoromethyl group organic-chemistry.org.
Conversion to Orthoesters
Orthoesters can be synthesized from dithiane derivatives under mild and green electrochemical conditions organic-chemistry.orgorganic-chemistry.org. This transformation is particularly effective for 2-carboxy-1,3-dithiane derivatives. The proposed mechanism involves the anodic oxidation of one of the sulfur atoms to generate a sulfur radical-cation. This intermediate is then attacked by the alcohol solvent (e.g., methanol) to form a mixed S,O-acetal. Further oxidation and fragmentation steps, possibly involving the release of a disulfide byproduct, lead to an oxonium ion intermediate. A final attack by another molecule of the alcohol solvent generates the orthoester product chemrxiv.orgchemrxiv.org. This electrochemical approach avoids the harsh acidic conditions of traditional orthoester syntheses, like the Pinner reaction, and is compatible with a wide range of functional groups organic-chemistry.orgchemrxiv.org.
| Target Functional Group | Reagent/Conditions | Brief Mechanistic Description |
|---|---|---|
| 1,1-Difluoromethyl Alkane (-CHF₂) | Bromine Trifluoride (BrF₃) | Oxidative fluorination where sulfur atoms are displaced by fluorine organic-chemistry.orgorganic-chemistry.org. |
| Orthoester (-C(OR)₃) | Anodic Oxidation in Alcohol (e.g., MeOH) | Electrochemical oxidation generates a sulfur radical-cation, followed by solvent attack and fragmentation organic-chemistry.orgchemrxiv.org. |
Applications of 1,3 Dithiane, 2 1 Methyl 1 Propenyl in Complex Organic Synthesis
Strategic Building Block in Total Synthesis of Natural Products
The utility of 2-substituted 1,3-dithianes as strategic building blocks is well-documented in the total synthesis of numerous natural products. They provide a robust method for introducing acyl groups or more complex carbon frameworks that can be later unmasked to reveal a carbonyl functionality or reductively removed. uwindsor.ca
The core synthetic strategy involving 1,3-dithianes begins with the deprotonation of the C2 proton using a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane derivative. This stabilized carbanion is a potent nucleophile that can react with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. uwindsor.caorganic-chemistry.org This sequence allows for the step-wise and controlled assembly of polyfunctionalized molecules. After the desired carbon skeleton is constructed, the dithiane group can be hydrolyzed under various conditions to reveal the corresponding ketone or aldehyde. uwindsor.ca This versatility makes dithiane chemistry a cornerstone in the synthesis of intricate organic molecules.
While direct synthetic applications of precisely 1,3-Dithiane (B146892), 2-(1-methyl-1-propenyl)- are not extensively detailed in the surveyed literature, the utility of its close structural isomers and the broader class of 2-alkenyl-1,3-dithianes is well-established in the synthesis of several natural products.
Quercus Lactone and Eldanolide: The syntheses of (±)-trans-quercus lactone and the insect pheromone (±)-eldanolide have been accomplished using a closely related structural isomer, 2-(1-propen-1-yl)-1,3-dithiane. uwindsor.ca In this synthesis, the corresponding crotyllithium compound, generated from the deprotonation of the dithiane derivative, reacts with aldehydes to form the key γ-adducts. Subsequent hydrolysis of the dithioacetal moiety furnishes the target lactone structures. uwindsor.ca This highlights the potential of the 2-(1-methyl-1-propenyl) derivative to serve as a C5 building block in similar synthetic endeavors.
Zaragozic Acid C: In a total synthesis of the potent cholesterol biosynthesis inhibitor (+)-Zaragozic Acid C, a key step involves the introduction of the C1-side chain via the reaction between an anion derived from a dithiane monosulfoxide and the core aldehyde fragment. acs.orgnih.gov This strategic use of dithiane chemistry enabled the efficient coupling of two complex molecular fragments.
Various Alkaloids: The dithiane methodology has been broadly applied to the synthesis of complex alkaloids. For instance, the dianion derived from 2-(1,3-dithian-2-yl)indole is a key intermediate in synthesizing the core ring systems of Strychnos alkaloids, such as 20-epidasycarpidone and 20-epiuleine. uwindsor.ca Furthermore, ketene (B1206846) dithioacetals, which can be derived from 2-alkenyl-1,3-dithianes, are precursors in the synthesis of alkaloids like supinidine (B1213332) and (+)-heliotridine. uwindsor.ca In many cases, the dithiane-containing intermediates are treated with reagents like bis(trifluoroacetoxy)iodobenzene for oxidative deprotection to yield the final keto-amine products. organic-chemistry.org
For other natural products such as Nepetalactone and Anatoxin A , the reviewed synthetic routes did not prominently feature 2-alkenyl-1,3-dithiane derivatives as key building blocks. uwindsor.camit.eduresearchgate.net
| Natural Product | Dithiane Reagent or Strategy | Synthetic Outcome | Reference(s) |
| (±)-trans-Quercus Lactone | Lithiated 2-(1-propen-1-yl)-1,3-dithiane (isomer) | Construction of the lactone backbone | uwindsor.ca |
| (±)-Eldanolide | Lithiated 2-(1-propen-1-yl)-1,3-dithiane (isomer) | Construction of the pheromone structure | uwindsor.ca |
| (+)-Zaragozic Acid C | Anion of a dithiane monosulfoxide | Introduction of the C1-side chain | acs.orgnih.gov |
| Strychnos Alkaloids | Dianion of 2-(1,3-dithian-2-yl)indole | Formation of the ABED ring system | uwindsor.ca |
Precursor for Advanced Synthetic Intermediates and Pharmaceutically Relevant Scaffolds
Beyond total synthesis, dithiane derivatives are instrumental in preparing advanced intermediates for medicinal and materials chemistry.
The synthesis of polyprenylated quinones, such as Vitamin K and Coenzyme Q, typically involves the coupling of a naphthoquinone or hydroquinone (B1673460) core with a polyprenyl side chain, often through Friedel-Crafts alkylation or related methods. typology.comresearchgate.net The surveyed literature on the synthesis of these specific series of compounds does not indicate a primary role for 1,3-dithiane chemistry in the construction of their carbon skeletons. nih.govnih.govdiff.org
A significant application of dithiane chemistry lies in the synthesis of α-amino carbonyl compounds, which are valuable chiral building blocks for many pharmaceuticals. nih.govcolab.ws These target compounds are often unstable, prone to racemization and self-condensation. nih.govnih.gov This instability can be circumvented by using α-amino 1,3-dithianes as stable, protected equivalents.
The synthesis involves the asymmetric addition of 2-lithio-1,3-dithiane to a chiral sulfinimine or a chiral N-phosphonyl imine. nih.govnih.gov This reaction proceeds with high diastereoselectivity, affording enantiomerically pure N-protected α-amino 1,3-dithianes. nih.govnih.gov These intermediates are stable building blocks where the dithiane protects the carbonyl group, allowing for selective manipulation of other functional groups. The N-sulfinyl or N-phosphonyl group can be cleaved under mild acidic conditions to give the free amine, while the carbonyl remains masked. nih.govnih.gov This methodology has been successfully applied to the asymmetric syntheses of functionalized prolines and piperidines, demonstrating its utility in creating pharmaceutically relevant scaffolds. nih.gov
Role as a Heterodienophile in Cycloaddition Reactions (e.g., Diels-Alder)
2-Alkenyl-1,3-dithianes, the class of compounds to which 1,3-dithiane, 2-(1-methyl-1-propenyl)- belongs, are electron-rich olefins. This electronic nature makes them suitable candidates for participating as dienophiles or heterodienophiles in cycloaddition reactions. Specifically, ketene dithioacetals can act as heterodienophiles in Diels-Alder reactions. uwindsor.ca An example is seen in the stereospecific total synthesis of (+)-nepetalactone, where an intramolecular hetero-Diels-Alder reaction of a ketene dithioacetal affords a dithio-ortholactone intermediate. uwindsor.ca While this demonstrates the potential reactivity of the 2-alkenyl-1,3-dithiane scaffold in cycloadditions, specific examples involving 1,3-dithiane, 2-(1-methyl-1-propenyl)- as a dienophile in intermolecular reactions are not prominently featured in the reviewed literature.
Advanced Spectroscopic and Structural Characterization of 1,3 Dithiane, 2 1 Methyl 1 Propenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1,3-Dithiane (B146892), 2-(1-methyl-1-propenyl)-, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and stereochemistry.
Comprehensive ¹H NMR for Proton Connectivity, Chemical Shifts, and Coupling Constants
The ¹H NMR spectrum of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- is expected to reveal distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment, with protons closer to the electronegative sulfur atoms and the double bond shifted downfield.
Predicted ¹H NMR Data (in CDCl₃, at a hypothetical 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (dithiane) | 4.5 - 4.7 | d | ~4.0 |
| H-4, H-6 (axial) | 2.8 - 3.0 | m | - |
| H-4, H-6 (equatorial) | 2.6 - 2.8 | m | - |
| H-5 (axial) | 1.9 - 2.1 | m | - |
| H-5 (equatorial) | 2.1 - 2.3 | m | - |
| =CH- (propenyl) | 5.3 - 5.5 | q | ~6.8 |
| -CH₃ (on double bond) | 1.7 - 1.9 | d | ~1.5 |
| -CH₃ (ethyl group) | 1.6 - 1.8 | s | - |
The proton at C-2 of the dithiane ring is expected to appear as a doublet, coupled to the vinylic proton of the propenyl group.
The methylene (B1212753) protons of the dithiane ring (H-4, H-5, and H-6) would exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the chair conformation of the six-membered ring.
The vinylic proton on the propenyl group is predicted to be a quartet due to coupling with the methyl protons across the double bond.
The two methyl groups on the propenyl substituent would likely have slightly different chemical shifts, one appearing as a doublet due to coupling with the vinylic proton and the other as a singlet.
Detailed ¹³C NMR Analysis for Carbon Framework and Substituent Effects
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃, at a hypothetical 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (dithiane) | 50 - 55 |
| C-4, C-6 (dithiane) | 30 - 35 |
| C-5 (dithiane) | 25 - 30 |
| C= (propenyl, quaternary) | 135 - 140 |
| =CH- (propenyl) | 125 - 130 |
| -CH₃ (on double bond) | 15 - 20 |
| -CH₃ (ethyl group) | 12 - 17 |
The carbon atom C-2, bonded to two sulfur atoms, is expected to be significantly downfield.
The carbons of the dithiane ring (C-4, C-5, C-6) would appear in the typical aliphatic region.
The sp² hybridized carbons of the propenyl group would be observed at lower field, characteristic of olefinic carbons.
The methyl carbons would resonate at the highest field (lowest ppm values).
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemical Elucidation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include:
The H-2 proton with the vinylic proton of the propenyl group.
Correlations between the geminal and vicinal protons on the dithiane ring (H-4, H-5, and H-6).
The vinylic proton with the protons of the adjacent methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule. Expected key correlations:
The H-2 proton to the quaternary and methine carbons of the propenyl double bond.
The methyl protons of the propenyl group to the sp² carbons of the double bond.
The protons on C-4 and C-6 of the dithiane ring to the C-2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for determining the stereochemistry, particularly the relative orientation of the substituents on the dithiane ring and the geometry of the double bond. For instance, NOE correlations could confirm the (E/Z)-configuration of the double bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]⁺˙). This allows for the calculation of the molecular formula with high confidence.
Predicted HRMS Data
| Ion | Calculated Exact Mass for C₈H₁₄S₂ |
| [M]⁺˙ | 174.0537 |
| [M+H]⁺ | 175.0615 |
| [M+Na]⁺ | 197.0434 |
Fragmentation Pattern Analysis for Structural Confirmation
Under electron ionization (EI), the molecular ion of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- would undergo characteristic fragmentation, providing structural information.
Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 174 | [C₈H₁₄S₂]⁺˙ | Molecular Ion |
| 119 | [C₄H₇S₂]⁺ | Loss of the propenyl side chain |
| 105 | [C₄H₅S₂]⁺ | Further fragmentation of the dithiane ring |
| 69 | [C₅H₉]⁺ | Cleavage to form the 1-methyl-1-propenyl cation |
| 55 | [C₄H₇]⁺ | Fragmentation of the propenyl side chain |
The fragmentation would likely be initiated by the cleavage of the bond between the dithiane ring and the propenyl substituent, as this is a relatively weak point. Subsequent fragmentations of both the dithiane ring and the side chain would lead to the observed smaller fragments.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. While a specific experimental IR spectrum for 1,3-Dithiane, 2-(1-methyl-1-propenyl)- is not widely published, its characteristic absorption bands can be predicted based on the analysis of its constituent functional groups and data from analogous structures.
The key functional groups in 1,3-Dithiane, 2-(1-methyl-1-propenyl)- are the dithiane ring, the carbon-carbon double bond (alkene), and the associated alkyl (methyl and propyl) moieties. The expected vibrational modes for these groups would give rise to a distinct IR spectrum.
Key Predicted IR Absorption Bands:
C-H Stretching: The spectrum is expected to show absorptions for both sp³ and sp² hybridized C-H bonds. The sp³ C-H stretching vibrations from the dithiane ring and the methyl groups are anticipated in the 2850-3000 cm⁻¹ region. libretexts.org The vinylic C-H stretch (=C-H) from the 1-methyl-1-propenyl group is expected to appear at a slightly higher frequency, typically in the 3000-3100 cm⁻¹ range. vscht.cz
C=C Stretching: A moderate absorption band corresponding to the carbon-carbon double bond stretch of the propenyl group is predicted to be in the 1640-1680 cm⁻¹ region. libretexts.orgvscht.cz The intensity of this peak can vary depending on the symmetry and substitution of the double bond.
C-H Bending: The C-H bending vibrations (scissoring, wagging, and twisting) for the methylene groups of the dithiane ring and the methyl groups will produce a series of bands in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹.
C-S Stretching: The carbon-sulfur bonds of the dithiane ring are expected to exhibit weak to moderate stretching absorptions in the fingerprint region, typically between 600-800 cm⁻¹. These bands can sometimes be difficult to distinguish due to their weakness and the presence of other absorptions in this region.
The following interactive data table summarizes the predicted characteristic IR absorption bands for 1,3-Dithiane, 2-(1-methyl-1-propenyl)-.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| =C-H Stretch | Alkene | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium to Weak |
| C-H Bend (Scissoring/Rocking) | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |
| C-S Stretch | Thioacetal | 600 - 800 | Weak to Medium |
Note: The data in this table are predicted values based on characteristic functional group frequencies and may not represent experimentally measured values.
A detailed vibrational analysis would require computational modeling or an experimental spectrum to assign each peak to a specific molecular motion precisely.
X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Absolute Configuration
As of this writing, a specific single-crystal X-ray diffraction study for 1,3-Dithiane, 2-(1-methyl-1-propenyl)- has not been reported in the surveyed literature. However, extensive crystallographic studies on other 2-substituted 1,3-dithiane derivatives provide a strong basis for predicting its solid-state structure. cdnsciencepub.comacs.org
Expected Molecular Structure and Conformation:
The 1,3-dithiane ring is known to strongly favor a chair conformation in the solid state, which minimizes steric and torsional strain. cdnsciencepub.com This is analogous to the chair conformation of cyclohexane. The substituent at the C2 position, in this case, the 1-methyl-1-propenyl group, can occupy either an axial or an equatorial position. For most 2-substituted 1,3-dithianes, the substituent preferentially adopts the equatorial position to minimize 1,3-diaxial interactions. acs.org
The 1-methyl-1-propenyl substituent itself will have a preferred geometry to minimize steric hindrance with the dithiane ring. The absolute configuration of the molecule, if chiral, could be determined from a high-quality crystal structure, but this compound is not chiral.
The following interactive data table presents expected or typical bond lengths and angles for the key structural features of 1,3-Dithiane, 2-(1-methyl-1-propenyl)-, based on data from related structures.
| Structural Parameter | Atoms Involved | Expected Value |
| Bond Length (Å) | C-S | ~ 1.81 Å |
| Bond Length (Å) | C-C (ring) | ~ 1.52 Å |
| Bond Length (Å) | C-C (alkenyl) | ~ 1.50 Å |
| Bond Length (Å) | C=C | ~ 1.34 Å |
| Bond Angle (°) | C-S-C | ~ 100° |
| Bond Angle (°) | S-C-S | ~ 113° |
| Bond Angle (°) | S-C-C (ring) | ~ 112° |
| Bond Angle (°) | C-C=C | ~ 125° |
Note: The data in this table are generalized values from crystallographic data of similar 1,3-dithiane structures and are intended to be representative. Actual values for the title compound can only be confirmed by experimental X-ray diffraction analysis.
Obtaining a single crystal suitable for X-ray diffraction can be challenging for some organic compounds, particularly if they are oils or have a low tendency to form well-ordered crystals. The successful crystallization and subsequent X-ray analysis of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- would provide invaluable, definitive data on its solid-state conformation and precise geometric parameters.
Computational and Theoretical Chemistry Studies on 1,3 Dithiane, 2 1 Methyl 1 Propenyl
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dithiane (B146892), 2-(1-methyl-1-propenyl)-, these methods could provide deep insights into its stability, reactivity, and the nature of its chemical bonds.
Conformational Analysis and Relative Stabilities of Isomers (e.g., E/Z Propenyl Isomers)
The 2-(1-methyl-1-propenyl) substituent can exist as both E and Z isomers. Computational methods could be employed to calculate the ground-state energies of these isomers, thereby predicting their relative stabilities. Furthermore, the 1,3-dithiane ring itself can adopt various conformations, such as chair and twist-boat forms. A thorough conformational analysis would involve calculating the energies of all possible combinations of ring conformations and substituent isomers to identify the global minimum energy structure. While general studies on the conformational preferences of 2-substituted 1,3-dithianes exist, specific data for the 2-(1-methyl-1-propenyl) derivative is not available in the current literature.
Transition State Characterization and Reaction Barrier Determinations
1,3-Dithianes are important intermediates in organic synthesis, often acting as masked acyl anions. Reactions involving the deprotonation of the C2 proton followed by alkylation or addition to electrophiles are common. Quantum chemical calculations would be essential for locating the transition state structures for such reactions involving 1,3-Dithiane, 2-(1-methyl-1-propenyl)-. By calculating the energy of these transition states relative to the reactants, the activation energy barriers for various reaction pathways could be determined, offering predictions about reaction rates and feasibility. However, no such specific transition state analyses for this compound have been published.
Analysis of Orbital Interactions and Charge Delocalization in Reactive Intermediates
Upon deprotonation at the C2 position, a reactive carbanion intermediate is formed. The stability of this intermediate is crucial for the compound's utility in synthesis. Computational analysis of the highest occupied molecular orbital (HOMO) of this carbanion would reveal the distribution of the negative charge and any delocalization into the sulfur atoms or the propenyl substituent. Such studies provide a quantitative picture of the electronic factors governing the reactivity of this intermediate, but specific orbital analyses for the anion of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- are absent from the literature.
Molecular Modeling and Dynamics for Stereochemical Prediction and Rational Design
Molecular modeling and dynamics simulations are powerful predictive tools, particularly for understanding and designing stereoselective reactions.
Prediction of Diastereoselectivity and Enantioselectivity in Asymmetric Reactions
When the lithiated derivative of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- reacts with a chiral electrophile or in the presence of a chiral ligand, diastereomeric or enantiomeric products can be formed. Molecular modeling could be used to build models of the competing transition states leading to these different stereoisomers. By comparing the calculated energies of these transition states, the diastereomeric or enantiomeric excess could be predicted. This information is vital for the rational design of asymmetric syntheses. At present, there are no published computational studies that predict the stereoselectivity of reactions involving this specific dithiane derivative.
Understanding Ligand-Substrate Interactions in Chiral Catalytic Systems
In a chirally catalyzed reaction, understanding the precise interactions between the catalyst, the substrate (1,3-Dithiane, 2-(1-methyl-1-propenyl)-), and the other reagents at the transition state is key to explaining the origin of stereoselectivity. Molecular modeling can elucidate these non-covalent interactions, such as hydrogen bonding or steric repulsion, that dictate the facial selectivity of the reaction. This knowledge allows for the modification and optimization of chiral catalysts for improved performance. Unfortunately, no computational investigations into the interactions of this compound within a chiral catalytic system have been reported.
Mechanistic Computations for Reaction Pathway Elucidation (e.g., Two-Electron Pathways)
Computational and theoretical chemistry studies provide invaluable insights into the complex reaction mechanisms of 1,3-dithiane derivatives. While specific computational studies on 1,3-Dithiane, 2-(1-methyl-1-propenyl)- are not extensively documented in the literature, valuable mechanistic information can be extrapolated from theoretical investigations on analogous 1,3-dithiane systems. Density Functional Theory (DFT) has emerged as a powerful tool to explore the potential energy surfaces of these reactions, identify transition states, and calculate the energetic barriers associated with different pathways.
One area where mechanistic computations have been particularly insightful is in the elucidation of deprotection reactions, which often involve multi-step processes initiated by electron transfer. For instance, the photodeprotection of 1,3-dithianes has been studied, revealing pathways that commence with a single-electron transfer (SET) from the dithiane to a triplet sensitizer (B1316253). This initial step is computationally shown to be extremely fast. Following the SET, the resulting dithiane radical cation undergoes a favorable unimolecular fragmentation. acs.org
A key mechanistic feature revealed by these computational studies is the cleavage of a C–S bond, leading to the formation of a distonic radical cation species. This intermediate is central to the subsequent steps of the reaction. DFT calculations have been employed to investigate the reactions of this intermediate with various species, such as water, molecular oxygen, and the superoxide (B77818) radical anion, to determine the most energetically favorable pathway leading to the parent carbonyl compound. acs.org
The table below presents theoretical data from a DFT study on a model 1,3-dithiane system, illustrating the calculated energy changes for key steps in a proposed deprotection mechanism.
While these findings are based on a model system, the fundamental principles of electron transfer, C-S bond cleavage, and the role of reactive oxygen species are broadly applicable to the reaction pathways of other 1,3-dithiane derivatives, including 1,3-Dithiane, 2-(1-methyl-1-propenyl)-. Such computational approaches are crucial for predicting reactivity and designing new synthetic methodologies.
Future Perspectives and Emerging Research Directions in 1,3 Dithiane, 2 1 Methyl 1 Propenyl Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Dithiane Transformations
A significant area of future research lies in the development of more sophisticated and efficient catalytic systems for the transformation of 1,3-dithianes. A primary focus is on the deprotection of the dithiane moiety to regenerate the corresponding carbonyl group, a crucial step in many synthetic sequences. asianpubs.org While traditional methods often rely on stoichiometric and sometimes toxic reagents like mercury(II) salts, modern research is geared towards greener and more catalytic alternatives. nih.gov
Future catalytic systems are expected to offer higher chemoselectivity, milder reaction conditions, and improved functional group tolerance. For instance, the use of iodine in combination with hydrogen peroxide in an aqueous micellar system has been shown to be a mild and effective method for the deprotection of 1,3-dithianes, avoiding hazardous heavy metal salts. organic-chemistry.org Another approach involves the use of hydrobromic acid with hydrogen peroxide, which demonstrates a synergetic effect for the cleavage of dithianes and is compatible with various functional groups. researchgate.net
The table below summarizes some of the emerging catalytic systems for 1,3-dithiane (B146892) deprotection, highlighting the trend towards more environmentally benign and efficient methods.
| Catalyst System | Key Features | Reference |
| Iodine (5 mol%) / 30% H2O2 in SDS micelles | Mild, neutral conditions; avoids heavy metals; high yields. | organic-chemistry.org |
| Hydrobromic acid (10 mol%) / H2O2 | Rapid regeneration of carbonyls; compatible with numerous functional groups. | researchgate.net |
| Mercury(II) nitrate (B79036) trihydrate | Very short reaction times (1-4 min); high yields; solid-state reaction. | nih.gov |
| Polyphosphoric acid and acetic acid | Simple and convenient; uses inexpensive and accessible reagents. | asianpubs.org |
Further research is anticipated to focus on photoredox catalysis and electrochemistry to achieve even more controlled and selective transformations of dithianes under exceptionally mild conditions.
Exploration of New Reactivity Modes and Synthetic Transformations
Beyond their traditional role as protecting groups and acyl anion equivalents, future research will likely uncover novel reactivity modes for 2-substituted 1,3-dithianes. The unique electronic properties imparted by the sulfur atoms can be harnessed for a variety of synthetic transformations.
One emerging area is the use of vinyl 1,3-dithiane derivatives in coupling reactions. For example, a recently developed method utilizes a dual 1,3-sulfur migration process for the stereoselective synthesis of highly substituted (E)-1,3-dienes from the reaction of vinyl 1,3-dithianes with alkynylsilanes. nih.gov This highlights the potential for developing new carbon-carbon bond-forming reactions that exploit the inherent reactivity of the dithiane ring.
Furthermore, the generation of 2-lithio-1,3-dithianes remains a cornerstone of their application in synthesis. acs.org Future work will likely focus on developing asymmetric variants of reactions involving these intermediates, providing enantioselective access to complex chiral molecules. The development of chiral ligands and catalysts that can control the stereochemical outcome of reactions involving dithiane anions is a promising avenue of research. The enantioselective α-functionalization of dithianes represents a significant advancement in this area. researchgate.net
Integration into Flow Chemistry and Automated Synthesis for Scalable Production
The principles of flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, reproducibility, and scalability. The integration of 1,3-dithiane chemistry into these automated platforms is a logical and promising future direction.
The development of solid-phase synthesis strategies for sulfur-containing heterocycles is also gaining traction, which can be readily adapted to automated flow systems. tandfonline.com This approach simplifies purification and allows for the rapid generation of libraries of dithiane-derived compounds for applications in drug discovery and materials science.
Advanced Material Science Applications of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles, including the 1,3-dithiane framework, are increasingly being explored for their potential in advanced material science. The presence of sulfur atoms can impart unique electronic and photophysical properties to organic molecules. nih.gov
One of the most promising areas is the development of organic light-emitting diodes (OLEDs). Sulfur-fused heterocyclic derivatives are being investigated as building blocks for new generation luminogens due to their favorable electronic properties, which can facilitate electron injection and transport. rsc.org The ability to tune the electronic structure of these molecules through substitution on the heterocyclic core makes them attractive candidates for creating highly efficient and stable OLED materials.
Furthermore, sulfur-nitrogen heterocycles have shown potential in the design of molecular conductors and magnets. openmedicinalchemistryjournal.com The rich coordination chemistry of sulfur allows for the creation of extended networks and supramolecular assemblies with interesting electronic and magnetic properties. Future research will likely focus on incorporating 2-substituted 1,3-dithianes into larger conjugated systems to explore their utility in these and other areas of material science, such as organic photovoltaics and sensors.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the field of chemical synthesis. These powerful computational tools can be applied to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. rjptonline.orgchemintelligence.com
In the context of 1,3-dithiane chemistry, ML algorithms can be trained on large datasets of known reactions to predict the most effective catalytic system for a given transformation or to anticipate potential side reactions. stanford.edu This can significantly reduce the amount of empirical experimentation required to develop new synthetic methods. For instance, neural networks can be designed to predict suitable catalysts, solvents, and temperatures for a desired organic reaction. chemintelligence.com
Moreover, AI can be used in retrosynthetic analysis to identify synthetic pathways that utilize 1,3-dithianes as key building blocks. By analyzing vast amounts of chemical literature, these algorithms can propose innovative and efficient routes to complex target molecules. rsc.org As more data on the reactivity of 1,3-dithianes becomes available, the predictive power of these models will continue to improve, accelerating the pace of discovery in this field. Recent studies have already demonstrated the successful development of interpretable ML models for predicting reaction equilibrium constants in related organosulfur chemistry. acs.org
Q & A
Q. What are the common synthetic routes for preparing 2-substituted 1,3-dithiane derivatives?
The synthesis of 2-substituted 1,3-dithianes typically involves thioacetalization reactions. A foundational method is the Corey-Seebach reaction , where aldehydes react with 1,3-propanedithiol under acidic conditions to form 1,3-dithiane derivatives. For example, pyrene-1-aldehyde reacts with 1,3-propanedithiol in dichloromethane with BF₃·Et₂O catalysis, followed by NaHCO₃ neutralization and silica gel chromatography . Alternative odorless protocols use reagents like 3-(1,3-dithian-2-ylidene)-pentanedione, which avoids volatile thiols and simplifies purification .
Q. Key Methodological Steps :
Q. How is the crystal structure of 2-substituted 1,3-dithianes determined, and what conformational features are observed?
X-ray crystallography reveals that the 1,3-dithiane ring adopts a chair conformation , with substituents occupying equatorial or axial positions. For example, in 2-(3-bromophenyl)-1,3-dithiane, the bromophenyl group forms an 86.38° dihedral angle with the dithiane plane, creating near-mirror symmetry. Weak C–H⋯π interactions stabilize supramolecular layers .
Q. Experimental Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction.
- Refinement : Apply riding models for H atoms and analyze intermolecular interactions (e.g., C–H⋯Cg distances of 3.777 Å) .
Q. What role does 1,3-dithiane play as a synthon in organic synthesis?
1,3-Dithiane serves as a protected formaldehyde anion equivalent , enabling C–C bond formation. For example, lithiated 1,3-dithiane adds to carbonyl compounds, yielding α-hydroxy ketones after hydrolysis . It is also used in stereoselective oxidations , such as Rubottom reactions, to synthesize optically active α-hydroxyketones .
Advanced Research Questions
Q. How do substituents on the 1,3-dithiane ring influence stereochemical outcomes in α-hydroxy ketone synthesis?
The stereochemistry of 1,3-dithiane 1-oxides dictates reactivity. For instance, DIBAL reduction of (1S)-1,3-dithiane 1-oxide produces α-hydroxyketones with high enantiomeric excess (ee). Adding ZnCl₂ reverses diastereoselectivity, enabling access to both enantiomers. This is critical for asymmetric synthesis of natural products .
Q. Mechanistic Insight :
Q. What computational methods are used to study the thermodynamics of 1,3-dithiane adducts?
Density Functional Theory (DFT) analyzes the stability of S-diiodine adducts. For example, equatorial and axial isomers of S-diiodo-1,3-dithiane exhibit distinct thermodynamic properties. Solvent polarity (e.g., CH₂Cl₂ vs. CCl₄) influences isomer distribution, with DFT calculations validating experimental observations .
Q. Key Findings :
Q. How is the mutagenic activity of 1,3-dithiane derivatives assessed in bacterial models?
The Ames test evaluates direct-acting mutagenicity using Salmonella typhimurium strains TA98 and TA100. 1,3-Dithiane shows potent mutagenicity, likely due to sulfur-containing Maillard reaction products (MRPs) generating DNA-reactive intermediates. Dose-response studies quantify mutations per µg of compound .
Q. Protocol :
Q. What strategies optimize thioacetalization reactions using 1,3-dithiane derivatives?
Odorless alternatives like 2-chloro-1-(1-chlorovinyl)-allylidene-1,3-dithiane improve reaction efficiency. These reagents avoid malodorous thiols and enhance storage stability. For example, reactions with ketones in acetonitrile at 60°C achieve >90% yields .
Q. Comparative Analysis :
Q. How are isotopic labels introduced into 1,3-dithiane for mechanistic studies?
¹³C- or ²H-Labeling is achieved via methyl phenyl sulfoxide precursors. For example, 1,3-[2-¹³C]dithiane is synthesized in two steps from [¹³C]methyl phenyl sulfoxide, enabling tracking of formaldehyde anion equivalents in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
